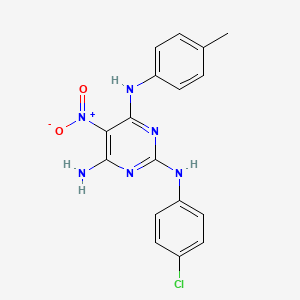![molecular formula C22H20N4O2S2 B12494498 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12494498.png)
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features a benzimidazole and thiazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . Thiazole derivatives also exhibit significant biological activities, making this compound of interest in various scientific research fields .
準備方法
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple stepsThe benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The thiazole ring can be introduced through a reaction involving appropriate thioamide and α-haloketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups using electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens
科学的研究の応用
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities . The thiazole ring can interact with enzymes, inhibiting their activity and leading to various biological effects . These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects.
類似化合物との比較
Similar compounds include other benzimidazole and thiazole derivatives, such as:
- 2-(1H-benzimidazol-2-yl)thioacetamide
- N-(4-phenyl-1,3-thiazol-2-yl)acetamide These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to variations in their biological activities . The unique combination of benzimidazole and thiazole moieties in 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide contributes to its distinct pharmacological profile.
特性
分子式 |
C22H20N4O2S2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-3-19(30-22-24-16-11-7-8-12-18(16)26(22)14(2)27)20(28)25-21-23-17(13-29-21)15-9-5-4-6-10-15/h4-13,19H,3H2,1-2H3,(H,23,25,28) |
InChIキー |
YHBQUAXVVHHDJE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12494420.png)
![5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12494422.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B12494425.png)
![1-[(4-Bromophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B12494426.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B12494428.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12494429.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12494436.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12494446.png)
![[4-(11-ethyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B12494447.png)
![Methyl 3-({[4-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494450.png)
![1-[1-(3-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B12494455.png)
![1-[(3-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12494465.png)
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B12494472.png)
